molecular formula C14H14N2O B1295272 N-Acetyl-1,2-diphenylhydrazine CAS No. 22293-38-5

N-Acetyl-1,2-diphenylhydrazine

Cat. No.: B1295272
CAS No.: 22293-38-5
M. Wt: 226.27 g/mol
InChI Key: LFKFRELTJWUQLE-UHFFFAOYSA-N
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Description

N-Acetyl-1,2-diphenylhydrazine is an organic compound with the molecular formula C14H14N2O and a molecular weight of 226.28 g/mol It is a derivative of hydrazine, characterized by the presence of an acetyl group attached to the nitrogen atom of the hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Acetyl-1,2-diphenylhydrazine can be synthesized through the acetylation of 1,2-diphenylhydrazine. The reaction typically involves the use of acetic anhydride as the acetylating agent in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and reaction time, to maximize yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-1,2-diphenylhydrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Azo compounds

    Reduction: Hydrazine derivatives

    Substitution: Various substituted hydrazine compounds

Scientific Research Applications

N-Acetyl-1,2-diphenylhydrazine has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-Acetyl-1,2-diphenylhydrazine involves its interaction with various molecular targets. In biochemical studies, it can act as an inhibitor or activator of specific enzymes, affecting their catalytic activity. The acetyl group plays a crucial role in modulating the compound’s reactivity and binding affinity to target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Acetyl-1,2-diphenylhydrazine is unique due to the presence of the acetyl group, which imparts distinct chemical properties compared to other hydrazine derivatives. This acetyl group enhances its stability and reactivity, making it a valuable compound in various chemical reactions and applications .

Properties

IUPAC Name

N,N'-diphenylacetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c1-12(17)16(14-10-6-3-7-11-14)15-13-8-4-2-5-9-13/h2-11,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFKFRELTJWUQLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C1=CC=CC=C1)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50176840
Record name N-Acetyl-1,2-diphenylhydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50176840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>33.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49670697
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

22293-38-5
Record name N-Acetyl-1,2-diphenylhydrazine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Acetylhydrazobenzene
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86543
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Record name N-Acetyl-1,2-diphenylhydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50176840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Acetyl-1,2-diphenylhydrazine
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